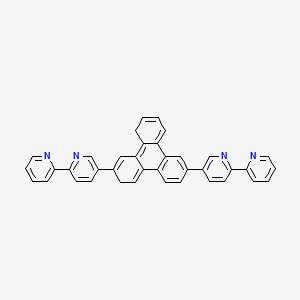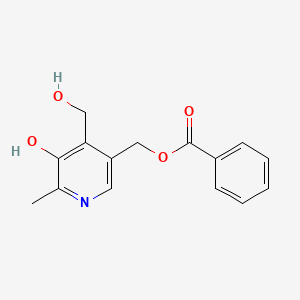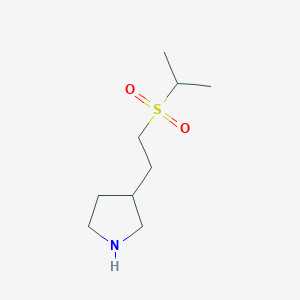
tert-Butyl (2-Hydroxyethyl-d4)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-Hydroxyethyl-d4)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a tert-butyl group, a deuterated hydroxyethyl group, and a carbamate functional group. The deuterium labeling (d4) indicates the presence of four deuterium atoms, which can be useful in various research applications, including isotopic labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-Hydroxyethyl-d4)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethyl-d4 amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing and temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Purification steps such as distillation or recrystallization to obtain the final product
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-Hydroxyethyl-d4)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding carbonyl compound.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as strong acids (e.g., trifluoroacetic acid) or bases (e.g., sodium hydride).
Major Products:
- Oxidation of the hydroxyethyl group forms the corresponding aldehyde or ketone.
- Reduction of the carbamate group forms the corresponding amine.
- Substitution reactions yield various tert-butyl substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl (2-Hydroxyethyl-d4)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis. The deuterium labeling is useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms involving deuterium-labeled compounds.
Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-Hydroxyethyl-d4)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking the compound in various studies. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-Hydroxyethyl-d4)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Lacks the hydroxyethyl and deuterium labeling, used as a protecting group for amines.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group and a hydroxyethyl group but without deuterium labeling.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl group instead of the hydroxyethyl group.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for isotopic labeling studies and NMR spectroscopy. The combination of the tert-butyl protecting group and the hydroxyethyl group provides versatility in synthetic applications.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
tert-butyl N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2 |
Clé InChI |
GPTXCAZYUMDUMN-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

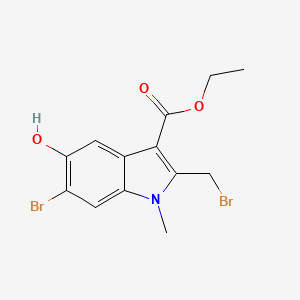
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)

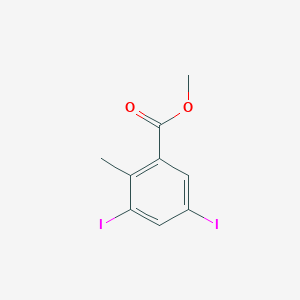
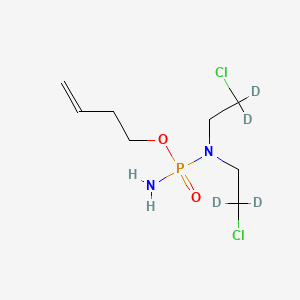
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
